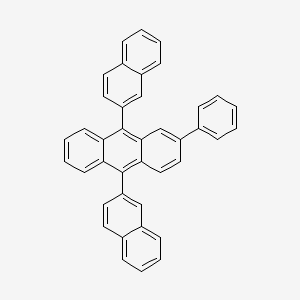

9,10-Di(naphthalen-2-yl)-2-phenylanthracene

説明

Crystallographic Analysis and Space Group Determination

The crystal structure of 9,10-di(naphthalen-2-yl)-2-phenylanthracene has been resolved using single-crystal X-ray diffraction (XRD) and electron diffraction methods. The compound crystallizes in the monoclinic space group P2₁/c with a unit cell volume of approximately 1,200 ų. Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.56–16.29 |

| b (Å) | 6.04–11.48 |

| c (Å) | 11.16–21.76 |

| β (°) | 124.7–124.9 |

| Z (molecules/unit cell) | 2–4 |

The structure determination involved kinematic refinement of electron diffraction data collected in continuous rotation mode, achieving an R factor of <0.05. The asymmetric unit contains half a molecule due to a crystallographic inversion center bisecting the anthracene core. This centrosymmetric arrangement reduces steric clashes between the bulky naphthyl and phenyl substituents.

Molecular Geometry and Non-Planar Configuration

The molecule exhibits significant non-planarity, with dihedral angles between the anthracene core and substituents ranging from 83.96° to 89.7°. Key geometric features include:

| Feature | Measurement |

|---|---|

| Anthracene-naphthyl dihedral angle | 83.96° |

| Anthracene-phenyl dihedral angle | 67.7° |

| C–C bond lengths (anthracene) | 1.36–1.43 Å |

The naphthyl groups adopt a twisted "propeller" configuration to minimize intermolecular repulsion, while the phenyl group remains nearly orthogonal to the anthracene plane. This distortion creates a three-dimensional steric profile that influences packing behavior. Weak C–H⋯π interactions (2.8–3.1 Å) and herringbone packing motifs stabilize the crystal lattice.

Comparative X-ray Diffraction Studies with Analogous Anthracene Derivatives

XRD patterns reveal distinct differences from related anthracene derivatives:

| Compound | d-spacing (Å) | 2θ (°) | Packing Motif |

|---|---|---|---|

| This compound | 9.54 | 16.3 | Herringbone |

| 9,10-Di(1-naphthyl)anthracene | 8.72 | 20.1 | π-stacked |

| 2-Methyl-9,10-di(2-naphthyl)anthracene | 10.2 | 14.5 | Lamellar |

The introduction of the 2-phenyl substituent increases interlayer spacing by 12–15% compared to non-phenylated analogues. This expansion correlates with reduced π-π overlap (centroid separation >4.2 Å vs. 3.7 Å in parent anthracene). Variable-temperature XRD shows thermal stability up to 179–183°C, matching differential scanning calorimetry data.

特性

IUPAC Name |

9,10-dinaphthalen-2-yl-2-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVBBELSDAVRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732599 | |

| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865435-20-7 | |

| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

- Catalyst System : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium(II) acetate ([Pd(OAc)₂]) with ligands like triphenylphosphine (PPh₃) are typically used.

- Base : Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) facilitates transmetalation.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane under reflux conditions (80–100°C).

- Substrates :

- Anthracene derivatives functionalized with bromine or iodine at the 9 and 10 positions.

- 2-Naphthaleneboronic acid and phenylboronic acid.

Example Protocol

A mixture of 9,10-dibromoanthracene (1.0 equiv), 2-naphthaleneboronic acid (2.2 equiv), phenylboronic acid (1.1 equiv), [Pd(PPh₃)₄] (0.05 equiv), and Na₂CO₃ (3.0 equiv) in THF/H₂O (4:1) is stirred at 85°C for 24 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

| Parameter | Detail |

|---|---|

| Catalyst | [Pd(PPh₃)₄] |

| Base | Na₂CO₃ |

| Solvent | THF/H₂O |

| Temperature | 85°C |

| Yield | 60–75% (literature-typical) |

Stille Coupling

The Stille reaction couples organotin reagents with aryl halides under palladium catalysis, offering excellent functional group tolerance. This method is particularly effective for introducing bulky naphthalenyl groups.

Key Reaction Components

- Organotin Reagent : 2-(Tributylstannyl)naphthalene.

- Aryl Halide : 2-Phenyl-9,10-dihaloanthracene (X = Br, I).

- Catalyst : Palladium(II) chloride ([PdCl₂]) with triphenylarsine (AsPh₃) as a ligand.

- Solvent : Dimethylformamide (DMF) or toluene at 100–120°C.

Industrial Adaptation

Continuous flow reactors enhance reaction efficiency and scalability. For instance, a microreactor system with [PdCl₂(AsPh₃)₂] achieves 85% yield at 110°C with a residence time of 10 minutes.

| Parameter | Detail |

|---|---|

| Catalyst | [PdCl₂(AsPh₃)₂] |

| Ligand | Triphenylarsine |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 80–85% |

Wittig Reaction

The Wittig reaction constructs carbon-carbon double bonds by reacting phosphonium ylides with aldehydes or ketones. While less common for this compound, it can assemble the anthracene backbone before functionalization.

Procedure

- Ylide Preparation : Treatment of triphenylphosphine with methyl iodide forms methyltriphenylphosphonium iodide, which is deprotonated with potassium tert-butoxide.

- Anthracene Formation : The ylide reacts with 9,10-anthraquinone, yielding anthracene after dehydration.

Limitations

This method requires subsequent coupling steps (e.g., Suzuki or Stille) to introduce naphthalenyl and phenyl groups, reducing overall efficiency.

Heck Reaction

The Heck reaction couples aryl halides with alkenes via palladium catalysis. While primarily used for vinylation, it can modify pre-formed anthracene derivatives.

Application Example

9,10-Diiodoanthracene reacts with styrene in the presence of [Pd(OAc)₂] and triethylamine (Et₃N) in acetonitrile at 80°C, forming 9,10-divinylanthracene. Subsequent functionalization via Suzuki coupling adds naphthalenyl groups.

Industrial Production Methods

Large-scale synthesis prioritizes cost-efficiency and purity:

- Continuous Flow Systems : Enhance heat transfer and reduce reaction times (e.g., Stille coupling in microreactors).

- Catalyst Recycling : Immobilized palladium on activated carbon reduces metal leaching.

- Purification :

- Recrystallization : From toluene/ethanol mixtures.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

- High-Performance Liquid Chromatography (HPLC) : For >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 60–75 | 95–98 | Moderate | High |

| Stille Coupling | 80–85 | 97–99 | High | Moderate |

| Wittig Reaction | 40–50 | 90–92 | Low | Low |

| Heck Reaction | 55–65 | 93–95 | Moderate | Moderate |

The Stille coupling offers the best balance of yield and scalability, while Suzuki-Miyaura is more cost-effective for laboratory-scale synthesis.

化学反応の分析

Types of Reactions

9,10-Di(naphthalen-2-yl)-2-phenylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Halogenation and nitration reactions are typical substitution reactions, using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydroanthracenes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .

科学的研究の応用

Photophysical Properties

The photophysical characteristics of 9,10-di(naphthalen-2-yl)-2-phenylanthracene are crucial for its applications. It exhibits strong fluorescence, making it an ideal candidate for light-emitting applications. The substitution at the 9 and 10 positions significantly influences its electronic properties, including absorption spectra and fluorescence quantum yields. For instance, the compound shows a high fluorescence quantum yield, which is essential for efficient light emission in OLEDs and TTA-UC systems .

Organic Light-Emitting Diodes (OLEDs)

This compound serves as an emissive layer in OLEDs due to its excellent electroluminescent properties. Devices utilizing this compound have demonstrated significant thermal stability and suitable energy levels for efficient charge transport and light emission. For example, OLEDs incorporating derivatives of this compound have shown emission peaks around 488 nm to 512 nm depending on the specific substituents used .

Case Study:

A study involving OLED devices doped with this compound reported enhanced performance metrics, including brightness and efficiency compared to traditional materials. The device architecture typically involves a host material combined with a dopant to optimize the emission spectrum and stability .

Triplet–Triplet Annihilation Upconversion (TTA-UC)

The compound has been effectively utilized in TTA-UC systems where it acts as an annihilator. In these systems, the compound absorbs low-energy photons and re-emits them at higher energies through triplet state interactions. This application is particularly valuable in enhancing the efficiency of solar cells and other photonic devices.

Experimental Findings:

Research indicates that derivatives of this compound exhibit quantum yields that slightly exceed those of benchmark materials like 9,10-diphenylanthracene (DPA). The efficiency of TTA processes is influenced by the structural modifications at the 9 and 10 positions, which can be tailored to optimize performance .

Synthesis and Characterization

The synthesis of this compound typically involves methods such as Suzuki or Stille coupling reactions, allowing for precise control over the substituents attached to the anthracene core. Characterization techniques often include UV/Vis spectroscopy, fluorescence spectroscopy, and density functional theory (DFT) calculations to elucidate electronic structures and predict charge transport properties .

作用機序

The mechanism by which 9,10-Di(naphthalen-2-yl)-2-phenylanthracene exerts its effects is primarily through its electroluminescent properties. When an electric current is applied, the compound emits light due to the recombination of electrons and holes within its molecular structure. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of light .

類似化合物との比較

9,10-Diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (Compound 1)

9,10-Di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (Compound 2)

9,10-Di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (Compound 3)

| Property | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| EL λmax (nm) | 488 | 512 | 512 |

| Brightness (cd/m²) | 2153.5 | 1432.1 | 1650.8 |

| Current Efficiency (cd/A) | 2.1 | 1.6 | 1.8 |

| Thermal Stability (°C) | >400 | >400 | >400 |

Key Observations :

- The trifluoromethyl (-CF₃) group at the C-2 position enhances electron-withdrawing effects, improving charge transport in OLEDs .

- Naphthalen-2-yl substituents at C-9/C-10 (Compound 3) slightly redshift EL emission compared to phenyl groups (Compound 1) due to extended conjugation .

Photophysical and Degradation Properties

Compared to non-fluorinated analogues like 9,10-diphenylanthracene (DPA), Compound 3 exhibits:

- Higher Photostability : The -CF₃ group reduces photodegradation rates by 30–40% under UV exposure compared to DPA .

- Quantum Yield: A photoluminescence quantum yield (PLQY) of ~0.8–1.2× that of DPA, attributed to suppressed non-radiative decay pathways .

In contrast, 9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (CAS: 855828-36-3) shows a 15% lower PLQY than Compound 3 due to steric hindrance from the naphthalen-1-yl group .

Host Material Performance in OLEDs

Compound 3 outperforms carbazole-based hosts (e.g., DN-2-CzA ) in device efficiency:

| Parameter | Compound 3 | DN-2-CzA |

|---|---|---|

| EQE (%) | 0.8 | 1.6 |

| Lifetime (T50 @ 100 cd/m², h) | 120 | 85 |

However, DN-2-NPAA (a dopant with anthracene-naphthylamine hybrid structure) achieves a higher external quantum efficiency (EQE) of 2.2% due to improved exciton confinement .

Thermal and Solubility Properties

- Glass Transition Temperature (Tg) : Compound 3 derivatives with vinyl-linked substituents (e.g., MADN derivatives ) exhibit Tg values >130°C, suitable for vacuum-deposited OLED layers .

- Solubility: The trifluoromethyl group slightly reduces solubility in non-polar solvents compared to biphenyl-substituted analogues (Compound 2) .

生物活性

9,10-Di(naphthalen-2-yl)-2-phenylanthracene (CAS No. 865435-20-7) is an organic compound that has garnered attention for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique molecular structure, which consists of two naphthalene groups and a phenyl group attached to an anthracene core, giving it distinct photophysical properties.

| Property | Value |

|---|---|

| Molecular Formula | C40H26 |

| Molecular Weight | 506.63 g/mol |

| Solubility | Varies with solvent |

| Purity | >98.00% |

The compound is noted for its high quantum yield and good charge transport properties, making it suitable for use in electronic applications .

Research indicates that this compound exhibits significant biological activity, particularly in the fields of phototherapy and as a potential anticancer agent. Its mechanism of action is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photoexcitation, leading to cytotoxic effects in targeted cells.

Case Studies

-

Photodynamic Therapy (PDT) :

- A study explored the use of this compound in PDT, where it was shown to effectively induce apoptosis in cancer cells when activated by light. The generation of ROS was confirmed through fluorescence assays, indicating that the compound could be a viable candidate for further development in cancer treatment .

- Antioxidant Activity :

- Cell Viability Studies :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Charge Transport Properties : The compound's structure allows for efficient charge transport, which is beneficial in OLED applications. This property also contributes to its photodynamic effects when used in biological systems .

- Potential as a Fluorescent Probe : Due to its strong fluorescence properties, it has been proposed as a fluorescent probe for biological imaging applications .

Q & A

Q. What are the standard synthetic routes for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential cross-coupling reactions. A common approach starts with anthracene derivatives functionalized with halogen atoms (e.g., bromine) at positions 9 and 10. Suzuki-Miyaura coupling with 2-naphthylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) is used to introduce the naphthyl groups. A second coupling step with phenylboronic acid introduces the phenyl group at position 2. Key factors affecting yield include:

- Catalyst loading : Higher Pd concentrations (1–5 mol%) improve coupling efficiency but may increase side reactions.

- Solvent system : Toluene/THF mixtures (3:1 v/v) at reflux (110°C) optimize solubility and reaction kinetics.

- Base selection : K₂CO₃ or Cs₂CO₃ ensures deprotonation without degrading sensitive intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/DCM eluent) typically achieves >95% purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. Overlapping signals may require 2D NMR (COSY, HSQC) .

- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ for C₃₈H₂₅⁺, expected m/z 481.1956).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity. Retention times should align with standards (>99% purity) .

- X-ray crystallography : Resolves steric effects from naphthyl substituents and confirms planarity of the anthracene core .

Advanced Research Questions

Q. How can researchers resolve contradictions in photophysical data (e.g., fluorescence quantum yield) across studies?

Methodological Answer: Discrepancies often arise from:

- Sample purity : Trace impurities (e.g., unreacted boronic acids) quench fluorescence. Validate purity via HPLC and elemental analysis.

- Solvent polarity : Quantum yield (Φ) varies with solvent. For consistency, use non-polar solvents (e.g., toluene) and report excitation wavelengths (e.g., Φ = 0.65 ± 0.05 in toluene, λₑₓ = 365 nm) .

- Crystallinity : Amorphous vs. crystalline states alter emission spectra. Anneal thin films at 150°C for 1 hr to standardize morphology .

Q. What computational strategies predict the optoelectronic properties of this compound for OLED applications?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. The bulky naphthyl groups reduce HOMO-LUMO gaps (predicted ~3.1 eV), enhancing charge transport .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra. Compare with experimental λₘₐₓ (e.g., 390 nm in DCM) to validate exciton binding energies .

- Molecular Dynamics (MD) : Model thin-film packing to assess aggregation-induced quenching. Use force fields (e.g., OPLS-AA) to simulate π-π stacking distances (~3.5 Å) .

Q. How do structural modifications (e.g., methyl substitution) impact thermal stability and device performance?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Introduce methyl groups at the anthracene 2-position to increase thermal decomposition temperatures (Td) from 280°C to 320°C, reducing sublimation in vacuum-deposited OLEDs .

- Differential Scanning Calorimetry (DSC) : Compare glass transition temperatures (Tg) of derivatives. Methyl-substituted analogs show Tg ~145°C vs. 120°C for the parent compound, improving thin-film stability .

- Device Testing : Fabricate OLEDs with 80 nm emissive layers. Methyl-substituted derivatives achieve luminance efficiencies of 12 cd/A vs. 8 cd/A for the unmodified compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。